Cas no 1261731-84-3 (4-(2-Iodo-5-nitrobenzoyl)pyridine)

4-(2-Iodo-5-nitrobenzoyl)pyridine 化学的及び物理的性質
名前と識別子
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- 4-(2-Iodo-5-nitrobenzoyl)pyridine
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- インチ: 1S/C12H7IN2O3/c13-11-2-1-9(15(17)18)7-10(11)12(16)8-3-5-14-6-4-8/h1-7H
- InChIKey: MMPHIKBOBXXLHJ-UHFFFAOYSA-N
- ほほえんだ: IC1=CC=C(C=C1C(C1C=CN=CC=1)=O)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 353.95014 g/mol
- どういたいしつりょう: 353.95014 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 326
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 75.8
- ぶんしりょう: 354.10
4-(2-Iodo-5-nitrobenzoyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013033772-250mg |
4-(2-Iodo-5-nitrobenzoyl)pyridine |
1261731-84-3 | 97% | 250mg |
$484.80 | 2023-09-03 | |
Alichem | A013033772-1g |
4-(2-Iodo-5-nitrobenzoyl)pyridine |
1261731-84-3 | 97% | 1g |
$1564.50 | 2023-09-03 | |
Alichem | A013033772-500mg |
4-(2-Iodo-5-nitrobenzoyl)pyridine |
1261731-84-3 | 97% | 500mg |
$823.15 | 2023-09-03 |
4-(2-Iodo-5-nitrobenzoyl)pyridine 関連文献
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
4-(2-Iodo-5-nitrobenzoyl)pyridineに関する追加情報
Professional Introduction to 4-(2-Iodo-5-nitrobenzoyl)pyridine (CAS No. 1261731-84-3)
4-(2-Iodo-5-nitrobenzoyl)pyridine, with the chemical formula C11H7INO4, is a significant compound in the realm of pharmaceutical chemistry and synthetic biology. This compound has garnered considerable attention due to its versatile applications in drug development and molecular research. The structural features of 4-(2-Iodo-5-nitrobenzoyl)pyridine, particularly the presence of both an iodo and a nitro substituent on the benzoyl group, make it a valuable intermediate in the synthesis of various bioactive molecules.
The compound's molecular structure, characterized by a pyridine core linked to a benzoyl moiety, offers unique reactivity that can be exploited in multiple synthetic pathways. The iodo group at the 2-position of the benzoyl ring provides a handle for further functionalization via cross-coupling reactions, such as Suzuki or Stille couplings, which are widely used in constructing complex organic molecules. Meanwhile, the nitro group at the 5-position can be reduced to an amine, enabling the introduction of various amine-based functionalities essential for drug design.
In recent years, 4-(2-Iodo-5-nitrobenzoyl)pyridine has been explored in the development of novel therapeutic agents. Its incorporation into drug candidates has shown promise in several therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. For instance, researchers have utilized this compound as a building block for small-molecule inhibitors targeting specific protein-protein interactions implicated in disease pathogenesis.
The utility of 4-(2-Iodo-5-nitrobenzoyl)pyridine extends beyond its role as a synthetic intermediate. It has been employed in biochemical assays to probe enzyme mechanisms and identify novel drug targets. The compound's ability to interact with biological systems makes it a valuable tool for understanding molecular recognition processes at the atomic level.
Recent advancements in computational chemistry have further highlighted the importance of CAS No. 1261731-84-3. Molecular modeling studies have demonstrated that this compound can be tailored to fit specific binding pockets within biological targets, enhancing its potential as a lead compound in medicinal chemistry campaigns. These studies have also revealed insights into its binding affinity and selectivity, which are critical factors in drug development.
The synthesis of 4-(2-Iodo-5-nitrobenzoyl)pyridine involves multi-step organic transformations that require precise control over reaction conditions. Key synthetic strategies include halogenation of nitrobenzoic acid derivatives followed by pyridine coupling. Advances in green chemistry have led to the development of more sustainable synthetic routes, minimizing waste and improving yields while maintaining high purity standards.
The pharmaceutical industry has taken note of the potential applications of this compound. Several academic and industrial research groups have reported novel derivatives of CAS No. 1261731-84-3 with enhanced pharmacological properties. These derivatives have been tested in preclinical models and show promise for further development into clinical candidates.
The role of 4-(2-Iodo-5-nitrobenzoyl)pyridine in chemical biology is also noteworthy. It has been used as a probe to study protein modifications and signaling pathways relevant to human health and disease. By understanding how this compound interacts with biological systems, researchers can gain insights into disease mechanisms and develop targeted therapies.
The future prospects for this compound are bright, with ongoing research focusing on expanding its applications in drug discovery and molecular biology. Innovations in synthetic methodologies and computational tools will continue to drive its use as a versatile building block for bioactive molecules.
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